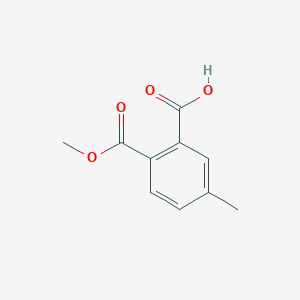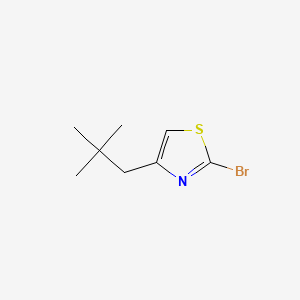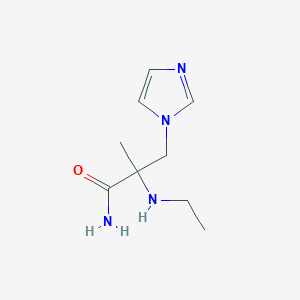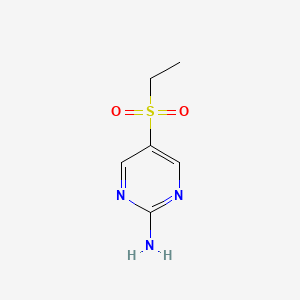
5-(Ethanesulfonyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethanesulfonyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of an ethanesulfonyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine typically involves the introduction of the ethanesulfonyl group to the pyrimidine ring. One common method is the reaction of pyrimidine-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Ethanesulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethanesulfonyl group, yielding pyrimidine-2-amine.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Pyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(Ethanesulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(ethanesulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes like cell division and proliferation. This inhibition is particularly significant in cancer cells, where overactive kinases drive uncontrolled growth .
Comparación Con Compuestos Similares
2-Aminopyrimidine: Lacks the ethanesulfonyl group but shares the pyrimidine core structure.
5-Methylsulfonylpyrimidin-2-amine: Contains a methylsulfonyl group instead of an ethanesulfonyl group.
Pyrimido[4,5-d]pyrimidine Derivatives: Structurally similar but with additional fused rings
Uniqueness: 5-(Ethanesulfonyl)pyrimidin-2-amine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H9N3O2S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Clave InChI |
UBXTVDHJCCICSJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CN=C(N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


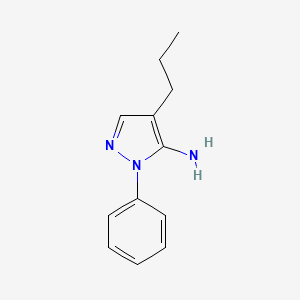

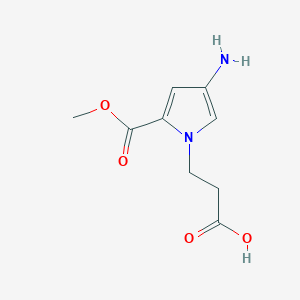
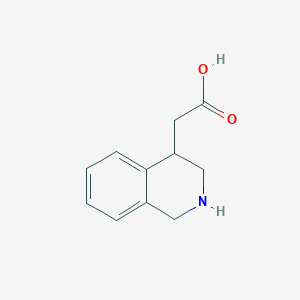


![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

